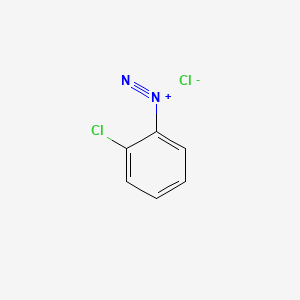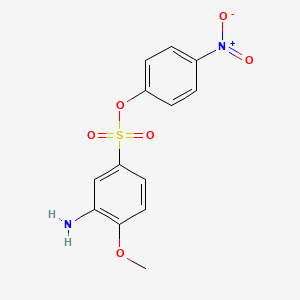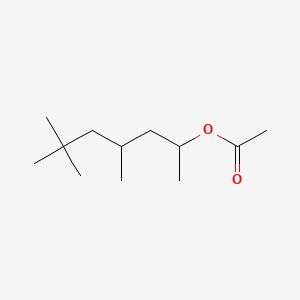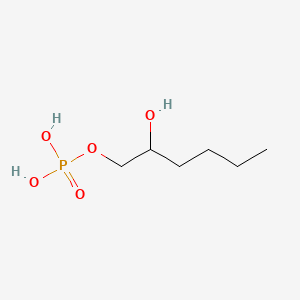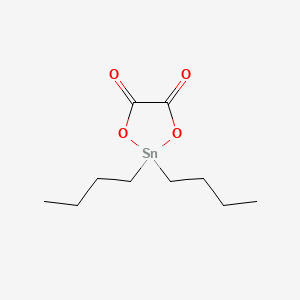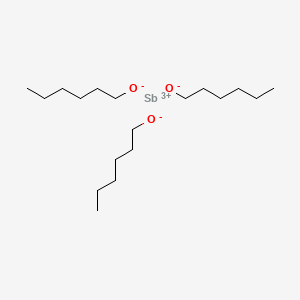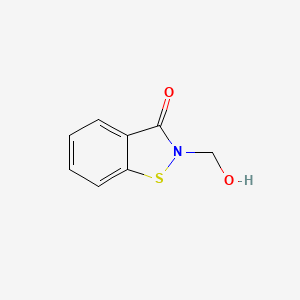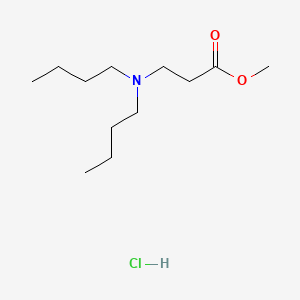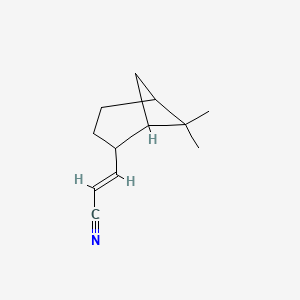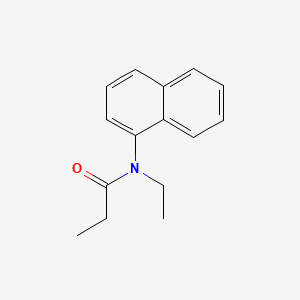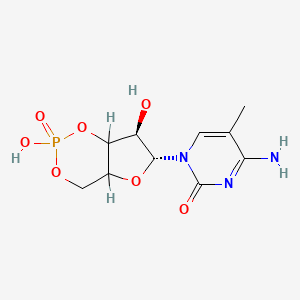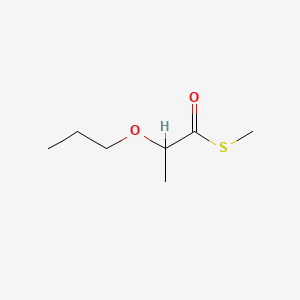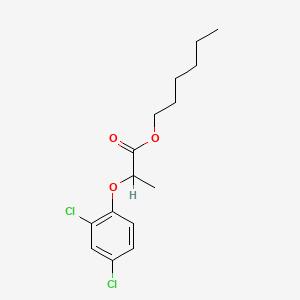![molecular formula C11H16N2O2S2 B12664055 Coceth-25 [INCI] CAS No. 6171-13-7](/img/structure/B12664055.png)
Coceth-25 [INCI]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coceth-25 is a polyethylene glycol ether of coconut fatty alcohols. It is commonly used in cosmetic formulations due to its surfactant properties, which allow it to act as a cleansing and emulsifying agent . The number 25 in its name refers to the average number of ethylene oxide units in the molecule .
Preparation Methods
Coceth-25 is synthesized through the ethoxylation of coconut fatty alcohols. This process involves the reaction of coconut fatty alcohols with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation . The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Coceth-25 primarily undergoes reactions typical of polyethylene glycol ethers. These include:
Oxidation: Coceth-25 can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Coceth-25 has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in biological research for its ability to solubilize hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mechanism of Action
Coceth-25 exerts its effects primarily through its surfactant properties. The molecule consists of both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts, allowing it to reduce the surface tension of liquids and facilitate the mixing of oil and water . This property is crucial for its role as an emulsifying and cleansing agent in cosmetic formulations.
Comparison with Similar Compounds
Coceth-25 is similar to other polyethylene glycol ethers of fatty alcohols, such as:
Laureth-4: A polyethylene glycol ether of lauryl alcohol with four ethylene oxide units.
Steareth-20: A polyethylene glycol ether of stearyl alcohol with twenty ethylene oxide units.
Compared to these compounds, Coceth-25 has a higher degree of ethoxylation, which can enhance its solubility and emulsifying properties . Its unique balance of hydrophilic and lipophilic parts makes it particularly effective in cosmetic formulations.
Properties
CAS No. |
6171-13-7 |
|---|---|
Molecular Formula |
C11H16N2O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-butylthiourea |
InChI |
InChI=1S/C11H16N2O2S2/c1-2-3-9-12-11(16)13-17(14,15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,16) |
InChI Key |
CACRJRYKCFEMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


